![molecular formula C18H19N7O B2441503 1-Phenyl-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1421516-51-9](/img/structure/B2441503.png)
1-Phenyl-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea
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Overview
Description
The compound “1-Phenyl-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea” is a novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative . These derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Synthesis Analysis
The synthesis of these derivatives involves the use of trimethylamine as a classical method and magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyrimidine moiety, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .Scientific Research Applications
Biological Significance of Pyrimidine Derivatives
Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics . Pyrimidine derivatives are vital in several biological activities, i.e. antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .
Antiproliferative Activity
The synthesized compounds were screened for their antiproliferative activity against selected human cancer cell lines, i.e. liver (HEPG2), colon (HT-29), lung (A549), and breast (MCF-7) cancer cell lines .
Antihypertensive Agents
Pyrimidine derivatives have been found to be effective as antihypertensive agents. Hypertension is one of the most serious health diseases of the modern world .
Anticancer Agents
Pyrimidine derivatives have shown promise as anticancer agents. They have been used in the treatment of leukemia .
Antimicrobial Agents
Pyrimidine derivatives have been found to be effective as antimicrobial agents .
Anti-inflammatory Agents
Pyrimidine derivatives have been found to be effective as anti-inflammatory agents .
Antioxidant Activity
Pyrimidine derivatives have been found to be effective as antioxidants .
Mechanism of Action
Target of Action
Similar compounds such as imatinib, which also contains a pyrimidin-2-ylamino group, have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .
Mode of Action
Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby affecting the cellular functions that these enzymes regulate .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have potential inhibitory effects on cell signaling, growth, and division due to its potential action on tyrosine kinases .
properties
IUPAC Name |
1-phenyl-3-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(24-14-6-2-1-3-7-14)21-11-10-20-16-12-17(23-13-22-16)25-15-8-4-5-9-19-15/h1-9,12-13H,10-11H2,(H2,21,24,26)(H2,19,20,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENLNXVNUCFRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea |
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